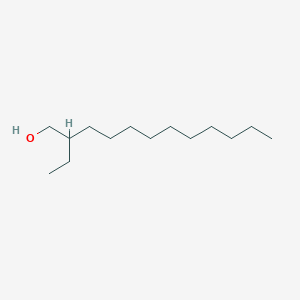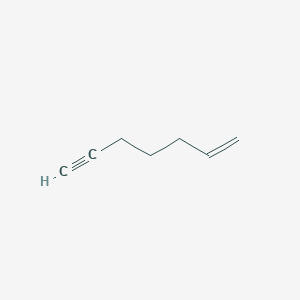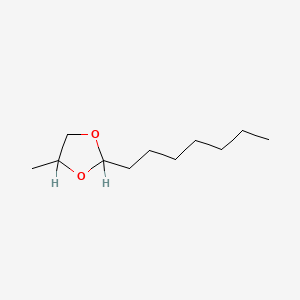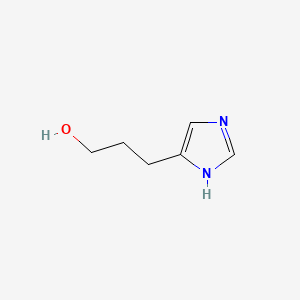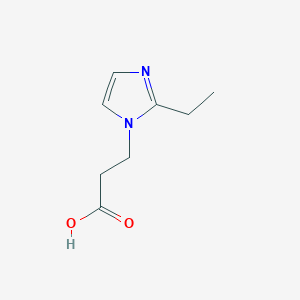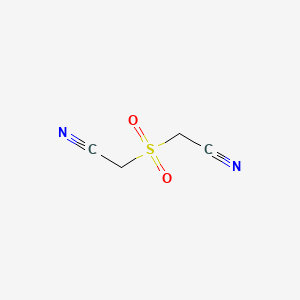
Sulphonyl diacetonitrile
説明
“Sulphonyl” refers to a functional group found primarily in sulfones, or a substituent obtained from a sulfonic acid by the removal of the hydroxyl group . “Diacetonitrile” could refer to a compound with two acetonitrile groups. Acetonitrile is a colorless liquid with a sweet, ethereal odor and is used as a solvent .
Synthesis Analysis
While specific synthesis methods for “Sulphonyl diacetonitrile” are not available, sulfonyl groups and acetonitrile groups are commonly used in organic synthesis. For instance, a new fully conjugated covalent organic framework material has been synthesized via the Knoevenagel condensation reaction using a chromogenic unit and a diacetonitrile as the linker .Physical And Chemical Properties Analysis
The physical and chemical properties of “Sulphonyl diacetonitrile” would depend on its exact molecular structure. Sulfonyl groups and acetonitrile both contribute specific properties to compounds. For example, sulfonyl groups can enhance the polarity of a compound , while acetonitrile is a polar aprotic solvent that can participate in hydrogen bonding .科学的研究の応用
Compliance in Diabetes Treatment
Sulphonylureas, a class of drugs to which sulphonyl diacetonitrile belongs, are crucial in managing type 2 diabetes. The DIACOM study by Kardas (2005) focused on patient compliance with sulphonylureas, emphasizing their importance in diabetes treatment. Patients treated with once-daily or twice-daily sulphonylureas showed varied compliance, highlighting the role of dosing frequency in effective diabetes management (Kardas, 2005).
Blood-Glucose Control and Complications in Diabetes
Another significant aspect is the impact of sulphonylureas on blood-glucose control and diabetic complications. The UK Prospective Diabetes Study Group (1998) revealed that intensive blood-glucose control with sulphonylureas or insulin significantly decreases the risk of microvascular complications in type 2 diabetes patients, though it does not notably affect macrovascular diseases (Uk-Prospective-Diabetes-Study-Group, 1998).
Solubility Studies and Voltammetric Investigations
Research by Kiss et al. (2021) on solubility and voltammetric studies of sulphonamide drugs, which are related to sulphonyl diacetonitrile, provides insights into their chemical behavior. These studies are vital for understanding the interactions of these drugs at the molecular level, which has implications for their efficacy and safety in clinical settings (Kiss et al., 2021).
Bioanalytical Methods for Determining Sulphonylureas
Ferreira et al. (2019) developed a bioanalytical method for determining sulphonylureas in human plasma. This research is crucial for pharmacological studies and the development of new drugs, offering a more efficient and accurate approach to measure these compounds in biological matrices (Ferreira, Pianetti, & Fernandes, 2019).
Sulphonamides in Food Analysis
Sulphonamides, closely related to sulphonyl diacetonitrile, have widespread use in both humans and animals. Wang et al. (2006) reviewed methods for analyzing sulphonamide residues in edible animal products. This research is crucial for ensuring food safety and understanding the implications of sulphonamide use in agriculture (Wang, Zhang, Wang, Duan, & Kennedy, 2006).
将来の方向性
The future directions for research on “Sulphonyl diacetonitrile” would depend on its potential applications. For instance, if it has potential uses in medicine or materials science, research could focus on optimizing its synthesis, understanding its properties, and testing its performance in relevant applications .
特性
IUPAC Name |
2-(cyanomethylsulfonyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-1-3-9(7,8)4-2-6/h3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQUTWFTPKDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190900 | |
| Record name | Sulphonyl diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulphonyl diacetonitrile | |
CAS RN |
37463-94-8 | |
| Record name | Sulphonyl diacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037463948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37463-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulphonyl diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



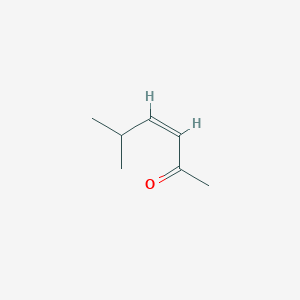
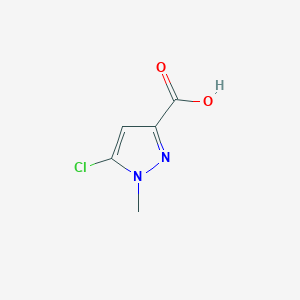



![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)

